3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate
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Overview
Description
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of two methoxy groups on the phenyl ring and an iodine atom on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3,4-dimethoxyphenylacetic acid with 2-iodophenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Another method involves the use of 2-iodophenylacetic acid, which undergoes esterification with 3,4-dimethoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenyl acetate.
Substitution: Formation of substituted phenyl acetates with various functional groups.
Scientific Research Applications
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate involves its interaction with various molecular targets. The methoxy groups and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodophenyl acetate
- 3,4-Dimethoxyphenyl acetate
- 2-Iodophenylacetic acid
Uniqueness
3,4-Dimethoxyphenyl 2-(2-iodophenyl)acetate is unique due to the presence of both methoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H15IO4 |
---|---|
Molecular Weight |
398.19 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2-(2-iodophenyl)acetate |
InChI |
InChI=1S/C16H15IO4/c1-19-14-8-7-12(10-15(14)20-2)21-16(18)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3 |
InChI Key |
OOXUYZULEGGMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2I)OC |
Origin of Product |
United States |
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